N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide
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Overview
Description
N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide: is an organic compound that features a fluorinated nitrophenyl group attached to a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide typically involves the reaction of 3-fluoro-5-nitroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification process might include large-scale chromatography or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, strong bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: N-(3-fluoro-5-aminophenyl)-2-methoxyacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoro-5-nitroaniline and methoxyacetic acid.
Scientific Research Applications
Chemistry: N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may allow it to interact with biological targets, making it a candidate for drug development.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block.
Mechanism of Action
The mechanism of action of N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
- N-(3-fluoro-5-nitrophenyl)acetamide
- N-(3-chloro-5-nitrophenyl)-2-methoxyacetamide
- N-(3-fluoro-5-nitrophenyl)-2-ethoxyacetamide
Comparison: N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide is unique due to the presence of both a fluorine atom and a methoxy group. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its solubility and reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-16-5-9(13)11-7-2-6(10)3-8(4-7)12(14)15/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVJJLRLYWJDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC(=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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